molecular formula C14H20N2O5S B2386871 N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-40-6

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2386871
CAS No.: 899980-40-6
M. Wt: 328.38
InChI Key: ZUQIAVIJGWCSRK-UHFFFAOYSA-N
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Description

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound widely used in scientific research. Its versatile properties make it valuable for studying various fields, such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylsulfamoyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used in various scientific research applications, including:

    Pharmaceuticals: It is studied for its potential therapeutic properties and as a building block for drug development.

    Materials Science: The compound is used in the synthesis of novel materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylbenzothiazole-2-sulphenamide: A compound with similar structural features but different functional groups.

    N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide: Another compound with a similar backbone but different substituents

Uniqueness

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)16-22(18,19)7-6-15-13(17)10-4-5-11-12(8-10)21-9-20-11/h4-5,8,16H,6-7,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQIAVIJGWCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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